Methyl chlorosulfonate

Vue d'ensemble

Description

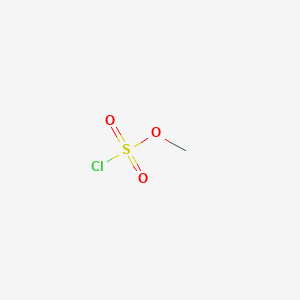

Methyl chlorosulphate, also known as chlorosulfuric acid methyl ester, is a chemical compound with the molecular formula CH₃ClO₃S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis as a methylating agent and has applications in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl chlorosulphate can be synthesized through the reaction of methanol with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

CH3OH+ClSO3H→CH3ClO3S+H2O

Another method involves the reaction of methylene chloride with sulfur trioxide in the presence of a catalyst such as trimethyl borate. This process leads to the formation of methyl chlorosulphate along with other by-products like methylene bis(chlorosulfate). The reaction is conducted at low temperatures to control the formation of transient products .

Industrial Production Methods

In industrial settings, methyl chlorosulphate is produced by reacting methylene chloride with sulfur trioxide, followed by stabilization and distillation of the reaction mixture. This method is efficient and cost-effective, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl chlorosulphate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as halide ions, acetate ions, and phenoxide ions.

Hydrolysis: In the presence of water, methyl chlorosulphate hydrolyzes to produce methanol and sulfuric acid.

Common Reagents and Conditions

Nucleophiles: Halide ions, acetate ions, and phenoxide ions.

Catalysts: Trimethyl borate for the preparation reaction.

Solvents: Tetrahydrofuran, acetonitrile, and chloroform.

Major Products

Chloromethyl Esters: Formed through nucleophilic substitution reactions.

Methanol and Sulfuric Acid: Formed through hydrolysis.

Applications De Recherche Scientifique

Methyl chlorosulphate has several applications in scientific research:

Organic Synthesis: Used as a methylating agent in the synthesis of various organic compounds.

Analytical Chemistry: Employed in the derivatization of amino acids and organic acids for gas chromatographic analysis.

Pharmaceuticals: Utilized in the synthesis of chloromethyl esters of certain β-lactam antibiotics, such as penicillin acid sulfone.

Industrial Applications: Used in the production of detergents and as an electrolyte in lithium batteries.

Mécanisme D'action

The mechanism of action of methyl chlorosulphate involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chlorosulfate group. The reaction proceeds through the formation of zwitterionic intermediates, which are stabilized by the presence of a catalyst such as trimethyl borate . The nucleophilic displacement results in the formation of various products depending on the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Methyl chlorosulphate can be compared with other similar compounds such as:

Chloromethyl Chlorosulfate: Similar in structure but has different reactivity and applications.

Methylene Bis(Chlorosulfate): Formed as a by-product in the synthesis of methyl chlorosulphate and has distinct chemical properties.

Methyl Chloroformate: Another methylating agent with different reactivity and applications.

Methyl chlorosulphate is unique due to its specific reactivity with nucleophiles and its applications in organic synthesis and industrial processes.

Activité Biologique

Methyl chlorosulfonate (MCS), with the chemical formula CH₃ClO₂S, is a colorless to yellowish liquid known for its pungent odor and high reactivity. It is classified as a chlorosulfate and has garnered attention due to its significant biological activity, particularly in organic synthesis and medicinal chemistry. This article explores the various biological activities associated with MCS, including its antimicrobial properties, interactions with biological molecules, and implications in drug synthesis.

This compound is synthesized through several methods, most commonly by reacting methylene chloride with sulfur trioxide. This reaction produces MCS as a potent methylating agent, which can introduce a methyl group into various organic molecules.

| Property | Value |

|---|---|

| Chemical Formula | CH₃ClO₂S |

| State | Colorless to yellowish liquid |

| Odor | Pungent |

| Density | 1.557 g/cm³ |

| Boiling Point | 132 °C |

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In laboratory studies, MCS has been shown to inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications. The mechanism behind this activity is believed to involve the modification of nucleophilic sites on microbial biomolecules, leading to disruption of cellular processes.

Interaction with Biological Molecules

MCS interacts with various biological molecules, particularly nucleophiles such as dimethyl sulfoxide (DMSO). At low temperatures (e.g., -78°C), MCS reacts with DMSO to produce sulfoxonium salts, which are valuable in selective transformations within organic synthesis. This reactivity highlights MCS's potential for use in complex synthetic pathways aimed at developing new therapeutics.

Case Studies

- Mutagenic Potential : A study conducted by Zeigler et al. (1992) evaluated the mutagenic potential of MCS using six strains of Salmonella. The results indicated that MCS was not mutagenic in these strains, suggesting a limited risk of genetic mutation upon exposure.

- Toxicity and Safety : MCS is classified as highly toxic and corrosive. Exposure can lead to severe skin and eye burns, respiratory damage, and other systemic effects. A case study highlighted that industrial exposure resulted in symptoms such as cough and dyspnea after limited inhalation of vapors .

- Pharmaceutical Applications : In medicinal chemistry, MCS serves as a reagent for modifying existing drug molecules. Its ability to introduce methyl groups allows for the optimization of pharmacological properties, enhancing efficacy or reducing side effects.

Comparative Analysis

This compound shares similarities with other chlorosulfates but exhibits unique reactivity that makes it particularly valuable in synthetic chemistry.

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CH₃ClO₂S | Reactive with nucleophiles; used in organic synthesis |

| Methyl Sulfate | CH₃SO₄ | Primarily for alkylation; less reactive than MCS |

| Chloromethyl Sulfate | CH₂ClOSO₃ | More reactive; used for similar applications |

| Methyl Chloroformate | CH₃ClO₂ | Used for carbomethoxylation; distinct hydrolysis behavior |

Propriétés

IUPAC Name |

chlorosulfonyloxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO3S/c1-5-6(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVLCWQKYHCADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230937 | |

| Record name | Methyl chlorosulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-01-1 | |

| Record name | Chlorosulfuric acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=812-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chlorosulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl chlorosulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl chlorosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl chlorosulphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT4YXU2TZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most stable conformation of Methyl Chlorosulfonate in the gas phase?

A1: Electron diffraction studies indicate that the gauche conformation of this compound, characterized by a 74° rotation angle around the S-O bond, is predominant in the gas phase []. This conformation arises from a balance between valence-shell electron-pair repulsions and non-bonded interactions.

Q2: How does the molecular structure of this compound compare to other sulphones?

A2: The sulfur bond configuration in this compound, with an SO bond length of 1.419 Å, S–O bond length of 1.562 Å, and S–Cl bond length of 2.023 Å, is consistent with other simple sulphone structures [].

Q3: Can computational chemistry methods accurately predict the conformational preferences of this compound?

A3: Yes, various computational methods, including SVWN/6-31G, BP86/6-31G, B3LYP/6-31G, and localized MP2/6-31G, consistently predict the gauche conformation as the most stable for this compound []. These calculations also successfully determine the syn and anti rotational barriers relative to the gauche minimum, highlighting their usefulness in studying conformational analysis.

Q4: What is a notable application of this compound in organic synthesis?

A4: this compound is a valuable reagent for synthesizing peroxyesters. This method, involving the alkylation of peroxyacids with this compound under phase-transfer conditions, provides a new route for preparing short alkyl chain peroxyesters [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.